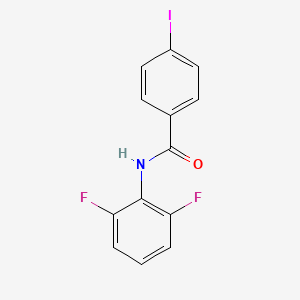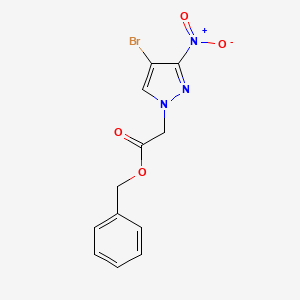![molecular formula C21H25FN4O3 B4231883 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline](/img/structure/B4231883.png)
5-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline
Overview
Description
5-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline, commonly known as FNIB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. FNIB is a member of the piperazine class of compounds and has been shown to possess a range of biochemical and physiological effects, making it a promising target for further investigation.
Mechanism of Action
The exact mechanism of action of FNIB is not fully understood, but it is believed to act on various molecular targets in the body. In pharmacology, FNIB has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammatory responses. In neuroscience, FNIB has been shown to modulate the activity of dopamine receptors, specifically the D2 receptor. Additionally, FNIB has been shown to induce apoptosis in cancer cells through the inhibition of the protein kinase B (AKT) signaling pathway.
Biochemical and Physiological Effects:
FNIB has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anticancer activities. In pharmacology, FNIB has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neuroscience, FNIB has been shown to protect dopaminergic neurons from oxidative stress and apoptosis. Additionally, FNIB has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the inhibition of AKT signaling.
Advantages and Limitations for Lab Experiments
FNIB has several advantages that make it a promising compound for laboratory experiments. It is relatively easy to synthesize and has been optimized to produce high yields and purity. Additionally, it has been shown to have a range of biochemical and physiological effects, making it a versatile compound for studying various molecular targets. However, like all chemical compounds, FNIB has limitations that must be considered. It may have off-target effects that could complicate experimental results, and its potential toxicity must be carefully evaluated before use in laboratory experiments.
Future Directions
There are several future directions for the study of FNIB. In pharmacology, further investigation is needed to fully understand the mechanism of action of FNIB and its potential as an anti-inflammatory agent. In neuroscience, studies are needed to determine the therapeutic potential of FNIB for the treatment of Parkinson's disease and other neurodegenerative disorders. Additionally, further research is needed to explore the potential of FNIB as an anticancer agent and to identify the molecular targets involved in its apoptotic effects. Finally, the potential toxicity of FNIB must be carefully evaluated to ensure its safety for use in laboratory experiments and potential clinical applications.
Scientific Research Applications
FNIB has been studied for its potential applications in a variety of scientific fields, including pharmacology, neuroscience, and cancer research. In pharmacology, FNIB has been shown to have potential as a novel anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In neuroscience, FNIB has been studied for its effects on the dopaminergic system, with promising results suggesting that it may have therapeutic potential for the treatment of Parkinson's disease. Additionally, FNIB has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[3-(2-methylpropylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3/c1-15(2)14-23-19-13-18(7-8-20(19)26(28)29)24-9-11-25(12-10-24)21(27)16-3-5-17(22)6-4-16/h3-8,13,15,23H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAPAMOOLTXIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{3-(2-furyl)-5-[(2-thienylmethyl)amino]-1H-1,2,4-triazol-1-yl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4231801.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethyl-6-nitrophenyl)acetamide](/img/structure/B4231820.png)

![N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4231827.png)
![methyl 4-{[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B4231832.png)
![4-[2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B4231834.png)
![ethyl (2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4231841.png)
![2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4231844.png)

![N-(2,4-dichlorobenzyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4231860.png)
![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4231862.png)
![1-[2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]azepane](/img/structure/B4231866.png)
![N-2-biphenylyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4231871.png)

